2-Trifluoromethanesulfonamidobenzoic acid
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Overview
Description
2-Trifluoromethanesulfonamidobenzoic acid is a chemical compound with the molecular formula C8H6F3NO4S. It is known for its unique properties, including high NH-acidity, lipophilicity, and catalytic activity. This compound is widely used in organic synthesis, medicine, and various industrial applications due to its strong electron-withdrawing properties and low nucleophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethanesulfonamidobenzoic acid typically involves the reaction of benzoic acid derivatives with trifluoromethanesulfonamide. One common method is the direct sulfonamidation of benzoic acid using trifluoromethanesulfonamide in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonamidation reactions. The process involves the use of advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethanesulfonamidobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Trifluoromethanesulfonic acid derivatives.
Reduction: Trifluoromethanesulfonamide derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Trifluoromethanesulfonamidobenzoic acid has numerous applications in scientific research:
Biology: The compound is employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Trifluoromethanesulfonamidobenzoic acid involves its strong electron-withdrawing trifluoromethanesulfonamide group. This group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include enzyme inhibition, protein binding, and modulation of biochemical pathways .
Comparison with Similar Compounds
- Trifluoromethanesulfonic acid
- Trifluoromethanesulfonamide
- Trifluoromethanesulfonyl chloride
- Bis(trifluoromethane)sulfonimide
Comparison: 2-Trifluoromethanesulfonamidobenzoic acid is unique due to its combination of a benzoic acid core with a trifluoromethanesulfonamide group. This structure imparts distinct properties such as high NH-acidity and strong electron-withdrawing capability, making it more versatile in organic synthesis and industrial applications compared to its similar compounds .
Properties
IUPAC Name |
2-(trifluoromethylsulfonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4S/c9-8(10,11)17(15,16)12-6-4-2-1-3-5(6)7(13)14/h1-4,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAXYYGCCXHZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80798-75-0 |
Source
|
Record name | 2-trifluoromethanesulfonamidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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